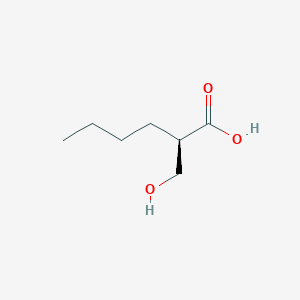
(R)-acide 2-(hydroxyméthyl)hexanoïque
Vue d'ensemble
Description
(R)-2-Hydroxymethylhexanoic acid is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Hydroxymethylhexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Hydroxymethylhexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Oligonucléotides Antisens Gapmers
(R)-acide 2-(hydroxyméthyl)hexanoïque dérivés sont utilisés dans la conception d'oligonucléotides antisens (AON) gapmers. Ces molécules sont essentielles pour l'extinction de l'expression génique en recrutant la RNase H, qui est cruciale pour la dégradation de l'ARNm. Les modifications avec this compound dans l'espace d'un gapmer flanqué d'LNA (acide nucléique bloqué) peuvent médiatiser efficacement l'extinction de la cible in vivo .
Industrie des Arômes
Ce composé est impliqué dans la synthèse d'esters par réaction avec des alcools, qui sont ensuite utilisés dans les arômes artificiels. La polyvalence de this compound pour former divers esters le rend précieux pour créer une large gamme de profils aromatiques pour l'industrie alimentaire .
Applications Agricoles
En agriculture, this compound est utilisé comme vecteur génétique non viral. Il joue également un rôle dans la protection des plantes, en particulier dans la protection des plants de tomates contre le champignon pathogène Botrytis cinerea. Cette application est importante pour améliorer la résilience des cultures et réduire la dépendance aux fongicides chimiques .
Mécanisme D'action
Biochemical Pathways
®-2-(hydroxymethyl)hexanoic acid is involved in the production of 6-carbon polymer building blocks, including 6-hydroxyhexanoic acid, adipic acid, and ε-caprolactone . The bacterium Gluconobacter oxydans can oxidize 1,6-hexanediol, a hydrogenation product of biobased 5-hydroxymethylfurfural, to adipic acid and selectively to 6-hydroxyhexanoic acid .
Result of Action
Its involvement in the production of 6-carbon polymer building blocks suggests it may play a role in polymer synthesis .
Propriétés
IUPAC Name |
(2R)-2-(hydroxymethyl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-2-3-4-6(5-8)7(9)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBHDGOFKNWYJO-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468382 | |
| Record name | (2R)-2-(Hydroxymethyl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668485-40-3 | |
| Record name | (2R)-2-(Hydroxymethyl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














